

Application Notes for RO2959 Monohydrochloride in Cell Culture

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Compound of Interest

Compound Name: RO2959 monohydrochloride

Cat. No.: B2397487

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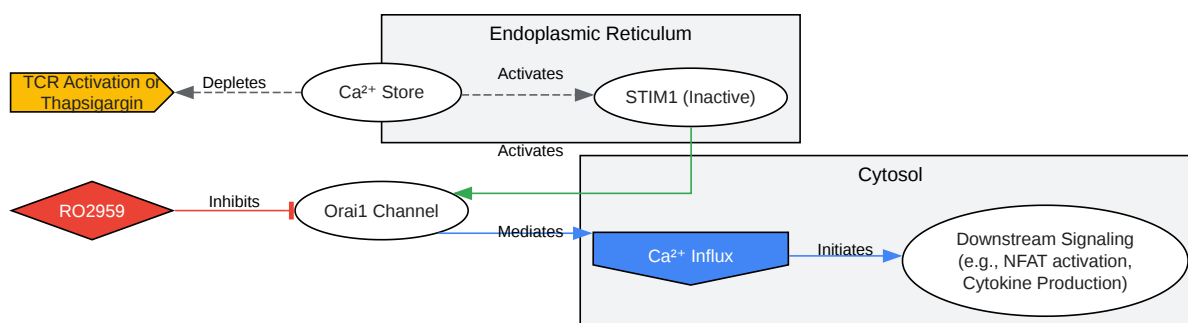
Introduction

RO2959 monohydrochloride is a potent and selective small molecule inhibitor of the Calcium Release-Activated Calcium (CRAC) channel.[1][2] CRAC channels are crucial for store-operated calcium entry (SOCE) in various cell types, particularly lymphocytes, where they play a key role in immune responses.[3][4] The channel is composed of the Orai1 protein, which forms the pore in the plasma membrane, and the STIM1 protein, an endoplasmic reticulum (ER) calcium sensor.[2][3] Upon depletion of ER calcium stores, STIM1 activates Orai1, leading to a sustained influx of calcium into the cell. This calcium signal is vital for the activation of downstream signaling pathways that regulate gene expression, proliferation, and cytokine production.[4][5]

Mechanism of Action

RO2959 exerts its inhibitory effect by blocking the Orai1/STIM1-mediated SOCE.[1][3] It has been shown to be a potent inhibitor of the CRAC current in various cell models, including RBL-2H3 cells and CHO cells expressing human Orai1 and STIM1.[4][5] This inhibition of calcium influx effectively blocks T-cell receptor (TCR) triggered gene expression and subsequent T-cell effector functions, such as the production of cytokines like Interleukin-2 (IL-2) and T-cell proliferation.[1][4][6] RO2959 demonstrates selectivity for Orai1 over other channels, making it a valuable tool for studying CRAC channel function.[5][7]

Signaling Pathway of CRAC Channel Inhibition by RO2959



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Caption: CRAC signaling pathway and the inhibitory action of RO2959 on the Orai1 channel.

Quantitative Data: Inhibitory Potency of RO2959

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of RO2959 against various targets.

Target	IC ₅₀ Value	Cell Type / System
CRAC Channel Current (I _{crac})	402 nM	RBL-2H3 cells
Orai1/STIM1 Mediated SOCE	25 nM	CHO cells expressing hOrai1/hSTIM1
Orai3	530 nM	T-REx-CHO cells
SOCE in CD4+ T-lymphocytes	265 nM	Human Primary CD4+ T-cells

Data sourced from references:[\[1\]](#)[\[5\]](#)[\[7\]](#)

Experimental Protocols

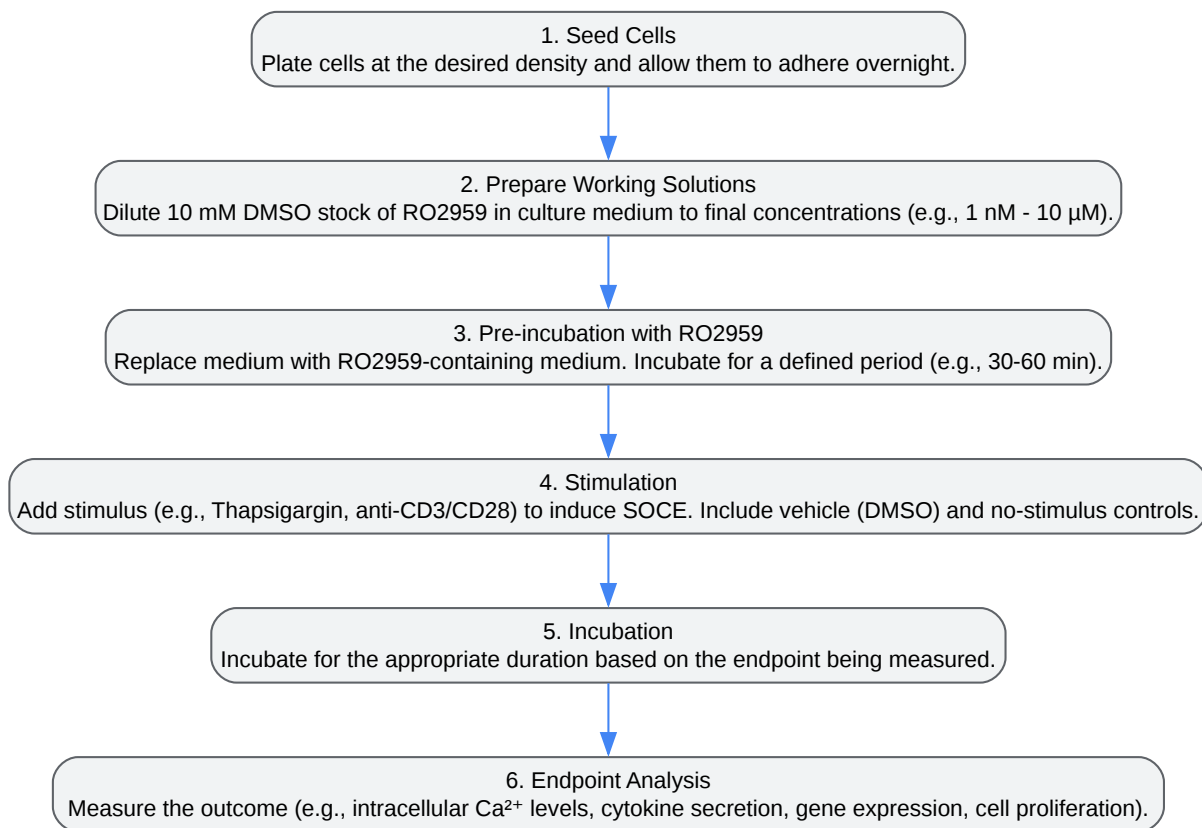
Reagent Preparation and Storage

Proper handling and storage of **RO2959 monohydrochloride** are critical for maintaining its activity.

- Storage of Powder: The solid form of RO2959 should be stored at -20°C for long-term stability (up to 3 years).^[8] For short-term storage (days to weeks), 0-4°C is acceptable.^[6]
- Stock Solution Preparation:
 - RO2959 is soluble in DMSO.^[8] Prepare a high-concentration stock solution, typically 10 mM, in sterile DMSO.
 - For example, to prepare a 10 mM stock solution (Molecular Weight: 463.93 g/mol), dissolve 4.64 mg of RO2959 in 1 mL of DMSO.
 - If the compound does not dissolve completely, sonication is recommended to aid dissolution.^[8]
- Stock Solution Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to one year.^[8]

General Experimental Workflow

The following diagram outlines a typical workflow for assessing the effect of RO2959 in a cell-based assay.



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Caption: A generalized workflow for cell-based experiments using **RO2959 monohydrochloride**.

Detailed Protocol: Inhibition of IL-2 Production in Human T-Cells

This protocol provides a specific example for measuring the inhibitory effect of RO2959 on cytokine production in primary human CD4⁺ T-cells.

A. Materials

- **RO2959 Monohydrochloride** (powder)

- DMSO (cell culture grade)
- Primary Human CD4+ T-cells
- Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, and Penicillin-Streptomycin)
- Plate-bound anti-CD3 antibody and soluble anti-CD28 antibody (for T-cell stimulation)
- 96-well flat-bottom cell culture plates
- Human IL-2 ELISA Kit

B. Method

- **Plate Coating:** Coat a 96-well plate with anti-CD3 antibody overnight at 4°C. Wash the wells with sterile PBS before use.
- **Cell Seeding:** Seed primary human CD4+ T-cells at a density of $1-2 \times 10^5$ cells/well in 100 μ L of complete RPMI medium.
- **Inhibitor Preparation:** Prepare serial dilutions of RO2959 in complete RPMI medium from your 10 mM DMSO stock. A typical final concentration range to test would be 10 nM to 1 μ M. Prepare a vehicle control containing the same final concentration of DMSO as the highest RO2959 concentration.
- **Pre-incubation:** Add 50 μ L of the RO2959 working solutions or vehicle control to the appropriate wells. Incubate the plate for 60 minutes at 37°C in a CO₂ incubator.
- **T-Cell Stimulation:** Add 50 μ L of soluble anti-CD28 antibody to the wells to achieve the desired final concentration for stimulation. The final volume in each well should be 200 μ L.
- **Incubation:** Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.
- **Endpoint Measurement:** After incubation, centrifuge the plate and carefully collect the supernatant. Measure the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit, following the manufacturer's instructions.

C. Recommended Experimental Controls

- Unstimulated Control: Cells with vehicle (DMSO) but without anti-CD3/CD28 stimulation.
- Vehicle Control: Cells with vehicle (DMSO) and with anti-CD3/CD28 stimulation.
- Positive Control (Optional): A known inhibitor of T-cell activation, such as Cyclosporin A.[4]

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